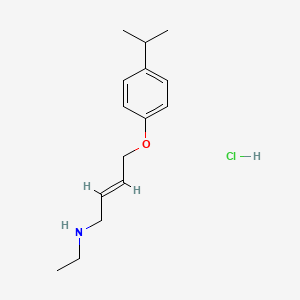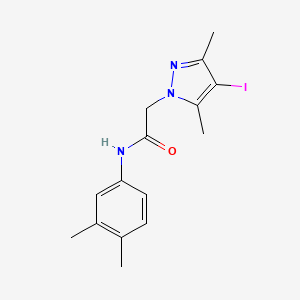![molecular formula C27H30N2O B6078665 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B6078665.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide, also known as BMB, is a small molecule that has been synthesized and studied for its potential as a therapeutic agent. BMB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of certain genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for further research in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is that it has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a promising candidate for further research as a therapeutic agent. One limitation of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is that it has not yet been extensively studied in vivo, and further research is needed to determine its potential efficacy and safety as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide. One area of research could focus on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for cancer, either alone or in combination with other therapies. Another area of research could focus on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to determine the potential side effects and toxicity of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide, as well as its potential interactions with other drugs.
Synthesemethoden
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 4-benzylpiperidine with 2-methylbenzoyl chloride to form the intermediate 4-benzyl-N-(2-methylphenyl) piperidine-4-carboxamide. This intermediate is then reacted with formaldehyde and hydrogen chloride to form the final product, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One area of research has focused on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for cancer. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
Eigenschaften
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c1-21-7-5-6-10-26(21)28-27(30)25-13-11-24(12-14-25)20-29-17-15-23(16-18-29)19-22-8-3-2-4-9-22/h2-14,23H,15-20H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWWXYXUTLHZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B6078588.png)


![7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6078606.png)

![N-(4-bromophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078630.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(3-methoxyphenyl)pyrrolidine](/img/structure/B6078639.png)

![N-(4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6078656.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6078659.png)
![2-pyridinyl(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B6078672.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6078676.png)
![5-ethyl-4-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6078680.png)
